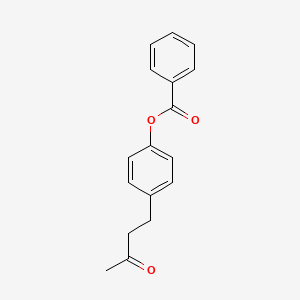

4-(3-Oxobutyl)phenyl benzoate

CAS No.: 94135-08-7

Cat. No.: VC16963177

Molecular Formula: C17H16O3

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94135-08-7 |

|---|---|

| Molecular Formula | C17H16O3 |

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | [4-(3-oxobutyl)phenyl] benzoate |

| Standard InChI | InChI=1S/C17H16O3/c1-13(18)7-8-14-9-11-16(12-10-14)20-17(19)15-5-3-2-4-6-15/h2-6,9-12H,7-8H2,1H3 |

| Standard InChI Key | SGCBNKSLSODZJZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a phenyl ring substituted with a 3-oxobutyl group at the para position, esterified with benzoic acid. The InChI Key (SGCBNKSLSODZJZ-UHFFFAOYSA-N) uniquely identifies its stereochemical and structural attributes. Key functional groups include:

-

Ester linkage: Facilitates hydrolytic stability under neutral conditions but susceptibility to acidic or basic hydrolysis.

-

Ketone group: Introduces reactivity toward nucleophilic addition or condensation reactions.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆O₃ |

| Molecular Weight | 268.308 g/mol |

| LogP | 2.98 |

| CAS Registry Number | 94135-08-7 |

The LogP value underscores its balanced hydrophilicity-lipophilicity profile, making it suitable for reverse-phase chromatographic separation .

Synthesis and Purification

Synthetic Pathways

While direct synthesis protocols for 4-(3-Oxobutyl)phenyl benzoate are sparsely documented, analogous compounds like ethyl 4-(3-oxobutyl)benzoate (SI-3) provide methodological insights. A modified procedure involves:

-

Catalytic coupling: Using Pd(OAc)₂ and tetrabutylammonium chloride under nitrogen atmosphere .

-

Acetylation: Reaction of 4-(4-hydroxyphenyl)butan-2-one with acetyl chloride in dichloromethane (DCM) with triethylamine as a base .

For 4-(3-Oxobutyl)phenyl benzoate, substituting acetyl chloride with benzoyl chloride would yield the target ester.

Purification Strategies

-

Column chromatography: Employing gradients of cyclohexane and ethyl acetate (20:1) to isolate the product .

-

Recrystallization: Utilizing solvents like DCM/hexane mixtures to enhance purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

The compound is separable via reverse-phase (RP) HPLC on a Newcrom R1 column . Optimal conditions include:

-

Mobile phase: Acetonitrile/water with phosphoric acid (replaced with formic acid for MS compatibility) .

-

Particle size: 3 µm for ultra-high-performance liquid chromatography (UHPLC) .

Table 2: HPLC Parameters

| Parameter | Specification |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | MeCN/H₂O/H₃PO₄ |

| Flow Rate | 1.0 mL/min |

| Detection | UV (254 nm) |

This method is scalable for preparative isolation of impurities or metabolites .

Spectroscopic Data

Although specific NMR/IR data for 4-(3-Oxobutyl)phenyl benzoate are unavailable, related compounds exhibit:

Applications in Pharmaceutical Research

Pharmacokinetic Studies

The compound’s chromatographic behavior makes it a candidate for pharmacokinetic profiling . Its moderate LogP suggests adequate absorption and distribution in vivo.

Synthetic Intermediate

4-(3-Oxobutyl)phenyl benzoate may serve as a precursor in synthesizing coumarin derivatives, analogous to the preparation of warfarin . For example:

Table 3: Reaction Conditions for Coumarin Derivatives

| Parameter | Specification |

|---|---|

| Catalyst | Cu(OAc)₂/bpy |

| Solvent | DMF/MeCN |

| Temperature | 120°C |

| Yield | 64–84% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume